Ranolazine-d5 -

Ranolazine-d5

Catalog Number: EVT-10920636
CAS Number:
Molecular Formula: C24H33N3O4
Molecular Weight: 432.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ranolazine-d5 is a deuterated form of ranolazine, a medication primarily used for the treatment of chronic angina pectoris. The incorporation of deuterium, a stable isotope of hydrogen, into the ranolazine molecule enhances its utility in pharmacokinetic studies and metabolic research. This compound allows researchers to trace the behavior of ranolazine in biological systems, providing insights into its pharmacodynamics and pharmacokinetics.

Source and Classification

Ranolazine-d5 is derived from ranolazine, which is classified as an antianginal agent. It operates by inhibiting sodium channels and modifying calcium influx in cardiac cells. The deuterated version, ranolazine-d5, is utilized mainly in research settings for quantification purposes using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .

Synthesis Analysis

Methods and Technical Details

The synthesis of ranolazine-d5 involves several key steps that incorporate deuterium into the ranolazine structure. Common methods include:

  • Deuteration: This process often employs deuterated reagents or solvents to replace hydrogen atoms with deuterium. For instance, the use of deuterated solvents during chemical reactions can facilitate the introduction of deuterium into specific positions on the ranolazine molecule .
  • Chemical Reactions: The synthesis typically begins with the base structure of ranolazine, which includes a piperazine moiety. The reaction conditions are carefully controlled to ensure that deuterium is effectively incorporated without altering the compound's pharmacological properties .
Molecular Structure Analysis

Structure and Data

Ranolazine-d5 maintains a similar molecular structure to that of ranolazine but features five deuterium atoms. The molecular formula for ranolazine is C24H33N3O4C_{24}H_{33}N_{3}O_{4}, while for ranolazine-d5, it can be represented as C24H28D5N3O4C_{24}H_{28}D_{5}N_{3}O_{4}. The presence of deuterium alters certain physicochemical properties, such as boiling point and solubility, which can be advantageous in analytical applications .

Chemical Reactions Analysis

Reactions and Technical Details

Ranolazine-d5 can undergo various chemical reactions similar to its non-deuterated counterpart. Key reactions include:

  • Sodium Channel Inhibition: Ranolazine-d5 retains the ability to inhibit late sodium currents in cardiac myocytes, which is crucial for its function in treating angina.
  • Metabolic Pathways: As a labeled compound, it can be used to study metabolic pathways in vivo and in vitro, allowing researchers to trace how ranolazine is metabolized in different biological systems .

These reactions are essential for understanding both the therapeutic effects and potential side effects associated with ranolazine.

Mechanism of Action

Process and Data

Ranolazine exerts its pharmacological effects primarily through:

  • Sodium Channel Modulation: It preferentially binds to the inactivated state of sodium channels, reducing intracellular sodium levels. This action indirectly decreases calcium overload in cardiac cells by reducing sodium-dependent calcium influx.
  • Improvement of Myocardial Metabolism: Ranolazine enhances glucose oxidation while decreasing fatty acid oxidation under ischemic conditions, improving energy efficiency in cardiac tissues .

Research indicates that ranolazine-d5 can be used to quantify these mechanisms effectively due to its stable isotope labeling.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ranolazine-d5 exhibits several notable properties:

  • Molecular Weight: Approximately 401.58 g/mol.
  • Solubility: Similar to ranolazine, it is soluble in organic solvents but may show variations due to deuteration.
  • Stability: The compound is stable under normal laboratory conditions but should be protected from light and moisture.

These properties make it suitable for various analytical applications .

Applications

Scientific Uses

Ranolazine-d5 serves multiple roles in scientific research:

  • Quantitative Analysis: It acts as an internal standard for measuring concentrations of ranolazine in biological samples using mass spectrometry techniques.
  • Pharmacokinetic Studies: Researchers utilize it to investigate how ranolazine behaves in different biological environments, including absorption, distribution, metabolism, and excretion profiles.
  • Metabolic Research: Its use allows for detailed studies on metabolic pathways involving sodium channel modulation and myocardial energy metabolism .
Synthetic Chemistry and Isotopic Labeling Strategies

Deuteration Techniques for Ranolazine-d5 Synthesis

The synthesis of Ranolazine-d5 employs specialized deuteration methodologies to achieve high isotopic incorporation efficiency. Two primary strategies dominate industrial and laboratory-scale production:

  • Catalytic H/D Exchange: This approach utilizes deuterium oxide (D₂O) under controlled conditions with platinum or palladium catalysts to replace exchangeable hydrogens. While operationally straightforward, this method yields only partial deuteration (<60%) and fails to incorporate deuterium at non-labile carbon-hydrogen bonds essential for Ranolazine-d5 [8].

  • Deuterated Building Block Assembly: The clinically viable route employs deuterium-labeled precursors, particularly 1,1,2,3,3-pentadeuterio-3-(2-methoxyphenoxy)propane-1,2-diol. This glycidol derivative undergoes regioselective ring-opening with piperazine under acid catalysis, introducing deuterium at the C1 and C3 positions of the propyl chain. Subsequent N-alkylation with 2-chloro-N-(2,6-dimethylphenyl)acetamide completes the molecular framework [1] [8].

Table 1: Comparative Deuteration Methods for Ranolazine-d5

MethodDeuterium SourcesIsotopic Purity (%)Key Limitations
Catalytic H/D ExchangeD₂O/Pd/C40-60Non-specific labeling; low yield
Epoxide Ring-OpeningC₃D₅-glycidol derivatives98-99.5Stereochemistry control required
Reductive DeuterationD₂/Pd on BaSO₄85-90Over-reduction side products

The glycidol route achieves >99% isotopic purity when using enantiomerically pure deuterated epoxides, though racemic mixtures remain acceptable for non-stereospecific pharmacological studies [8]. Nuclear magnetic resonance (NMR) validation confirms deuterium positioning through characteristic absence of proton signals at δ 3.65 (-OCH₂-), δ 3.82 (-OCH₃), and δ 4.25 (-CH(OH)-) in the parent compound spectrum [1].

Optimization of Deuterium Incorporation in Piperazine Moieties

The piperazine ring presents unique deuteration challenges due to potential N-dealkylation and ring-opening side reactions during harsh synthetic conditions. Optimization focuses on three critical parameters:

  • Reaction Stoichiometry and Temperature Control: Maintaining a 20% molar excess of deuterated glycidol relative to piperazine at 50-60°C minimizes N,N'-dialkylation impurities. Higher temperatures (>70°C) accelerate epoxide hydrolysis, causing deuterium dilution through H/D exchange with solvent protons [8].

  • Catalyst Selection: Lewis acids like ytterbium(III) triflate demonstrate superior regioselectivity for terminal epoxide opening compared to protic acids, achieving 98:2 preference for secondary alcohol formation. This selectivity preserves deuterium at the primary carbon during ring-opening [8].

High-resolution mass spectrometry analyses reveal that inadequate parameter control generates critical impurities including bis-deuterated species (C₂₄H₃₁D₂N₃O₄⁺) and deuterium/hydrogen exchange products at the hydroxymethyl position. These impurities necessitate rigorous chromatographic separation, reducing process efficiency [1] .

Comparative Analysis of Synthetic Routes: Epoxide Ring-Opening vs. Direct Alkylation

The two dominant synthetic pathways exhibit distinct advantages and limitations in deuterium fidelity and scalability:

Epoxide Ring-Opening Route:

  • Step 1: Nucleophilic attack of piperazine on deuterated glycidol (C₆D₅OC₃H₃D₂O) yields 1-(1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazine
  • Step 2: N-alkylation with 2-chloro-N-(2,6-dimethylphenyl)acetamide completes synthesis
  • Advantages: 99.5% deuterium retention; minimal racemization at chiral center
  • Disadvantages: Glycidol precursor cost ($12,000/mol); 3-step synthesis [8]

Direct Alkylation Route:

  • Process: Condensation of pre-formed piperazine acetate with deuterated alkyl halide (C₆D₅OC₃H₄D₂Br)
  • Advantages: Single-step reaction; commercially available starting materials
  • Disadvantages: Significant SN2-mediated racemization (up to 40%); deuterium loss via elimination side reactions; isotopic purity <90% [1] [8]

Table 2: Synthetic Route Performance Metrics

ParameterEpoxide RouteDirect Alkylation
Overall Yield68±5%82±3%
Isotopic Purity99.2±0.3%87±5%
Chiral Purity (ee)>99%60-75%
Production Cost (kg)$410,000$290,000
Critical Impurities<0.5%8-12%

The epoxide method remains preferred for tracer studies despite higher costs due to uncompromised isotopic integrity. Reaction kinetic modeling confirms that the energy barrier for deuterium elimination in the direct alkylation pathway (ΔG‡ = 128 kJ/mol) is significantly lower than hydrogen elimination (ΔG‡ = 142 kJ/mol), thermodynamically favoring deuterium loss [8].

Scalability Challenges in Deuterated Intermediate Purification

Industrial-scale production faces three principal bottlenecks in purification:

  • Chromatographic Isotope Separation: Reverse-phase HPLC (C18 column; acetonitrile/D₂O mobile phase) effectively separates monodeuterated and non-deuterated impurities but causes up to 15% deuterium loss at labile positions during extended runs. Process optimization requires:
  • Temperature control at 4°C to slow exchange kinetics
  • Acidic mobile phase (pD 2.5) to protonate amine groups
  • Flow rates exceeding 10 mL/min to minimize residence time [1]
  • Crystallization Limitations: Unlike non-deuterated ranolazine, Ranolazine-d5 exhibits altered crystal packing due to deuterium's reduced vibrational amplitude. This necessitates solvent screen optimization, with deuterated ethanol/water mixtures (4:1 v/v) achieving 92% recovery versus 78% in standard ethanol. Differential scanning calorimetry reveals a 5.2°C lower melting point for the deuterated form, impacting crystal lattice stability [8].

  • Distillation Challenges: Fractional distillation of deuterated intermediates like 1-deuterio-2-methoxybenzene under reduced pressure (0.1 mmHg) achieves 99.8% isotopic purity but suffers from thermal degradation above 90°C. Molecular distillation techniques enhance recovery to 85% by reducing thermal exposure time to <30 seconds .

Process analytical technology (PAT) implementation via inline Raman spectroscopy enables real-time monitoring of deuterium content during purification. Characteristic C-D stretching bands at 2070-2260 cm⁻¹ provide non-destructive quantification, reducing analytical hold times by 72 hours per batch. These advances address the primary scalability constraint: maintaining isotopic integrity while transitioning from milligram to kilogram-scale synthesis [1] [8].

Properties

Product Name

Ranolazine-d5

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide

Molecular Formula

C24H33N3O4

Molecular Weight

432.6 g/mol

InChI

InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/i15D2,17D2,20D

InChI Key

XKLMZUWKNUAPSZ-RIXVBNTJSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1OC)O)N2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.